Acetic acid, 3-amino-4,4,6,6-tetramethyl-6,7-dihydro-4H-isoxazolo[4,3-c]pyridin-5-yl ester
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Overview
Description
3-AMINO-4,4,6,6-TETRAMETHYL-4H,5H,6H,7H-[1,2]OXAZOLO[4,3-C]PYRIDIN-5-YL ACETATE is a complex organic compound with a unique structure that combines an oxazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-4,4,6,6-TETRAMETHYL-4H,5H,6H,7H-[1,2]OXAZOLO[4,3-C]PYRIDIN-5-YL ACETATE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-AMINO-4,4,6,6-TETRAMETHYL-4H,5H,6H,7H-[1,2]OXAZOLO[4,3-C]PYRIDIN-5-YL ACETATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-AMINO-4,4,6,6-TETRAMETHYL-4H,5H,6H,7H-[1,2]OXAZOLO[4,3-C]PYRIDIN-5-YL ACETATE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 3-AMINO-4,4,6,6-TETRAMETHYL-4H,5H,6H,7H-[1,2]OXAZOLO[4,3-C]PYRIDIN-5-YL ACETATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-AMINO-5,5,7,7-TETRAMETHYL-5H,6H,7H,8H-[1,2]OXAZOLO[4,3-C]PYRIDIN-6-YL ACETATE
- 3-AMINO-4,4,6,6-TETRAMETHYL-4H,5H,6H,7H-[1,2]OXAZOLO[4,3-C]PYRIDIN-5-YL METHYL ETHER
Uniqueness
Compared to similar compounds, 3-AMINO-4,4,6,6-TETRAMETHYL-4H,5H,6H,7H-[1,2]OXAZOLO[4,3-C]PYRIDIN-5-YL ACETATE stands out due to its specific functional groups and structural configuration. These features confer unique reactivity and binding properties, making it particularly valuable in research and industrial applications.
Properties
Molecular Formula |
C12H19N3O3 |
---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
(3-amino-4,4,6,6-tetramethyl-7H-[1,2]oxazolo[4,3-c]pyridin-5-yl) acetate |
InChI |
InChI=1S/C12H19N3O3/c1-7(16)18-15-11(2,3)6-8-9(12(15,4)5)10(13)17-14-8/h6,13H2,1-5H3 |
InChI Key |
MCBBXGHWFRJHKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ON1C(CC2=NOC(=C2C1(C)C)N)(C)C |
Origin of Product |
United States |
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